Uniconazole

概要

説明

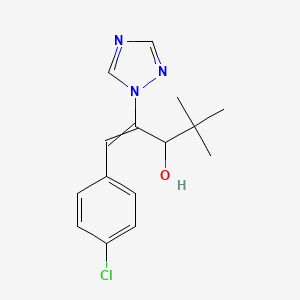

Uniconazole is a chemical compound with a complex structure that includes a triazole ring, a chlorophenyl group, and a tert-butyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-1-ethanol, beta-[(4-chlorophenyl)methylene]-alpha-(1,1-dimethylethyl)- typically involves the reaction of 1H-1,2,4-triazole with an appropriate chlorophenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .

化学反応の分析

Metabolism in Plants and Animals

Uniconazole undergoes distinct metabolic pathways in plants and animals, characterized by isomerization, conjugation, and enzymatic transformations.

Plant Metabolism

-

E/Z Isomerization : The major ES isomer undergoes reversible E/Z isomerization under physiological conditions .

-

Cyclization : Followed by hydroxylation at the terminal carbon and conjugation (e.g., formation of CYC-4Cl derivatives) .

-

Oxidation : In tomatoes, oxidation of the hydroxyl group to a ketone occurs .

Animal Metabolism

-

Rapid Absorption : Excreted primarily via feces (30–60%) and urine (40–67%) within 7 days .

-

Extensive Metabolism : ~80–90% of the dose is converted to biotransformation products, including CH₂OH-7E and COOH-7E .

-

Sex-Specific Differences : Males excrete slightly more via feces, with metabolites like triazole accumulating in blood .

Metabolic Pathways Comparison

Adsorption and Corrosion Inhibition on Steel Surfaces

This compound acts as a mixed-type corrosion inhibitor for steel in simulated concrete pore solutions.

Mechanism

-

Adsorption : Forms a hydrophobic layer on steel surfaces, reducing charge transfer and impeding corrosive interactions .

-

Electrochemical Behavior :

Surface Morphology

| This compound Concentration | Surface Features |

|---|---|

| mol/L | Moderate reduction in corrosion pits |

| mol/L | Smooth surface with minimal pitting |

Interaction with Chlorophyll a-b Binding Proteins

This compound binds to chlorophyll a-b binding protein 13 (Cab13), affecting photosynthetic efficiency under cold stress .

Binding Characteristics

-

Affinity : Confirmed via isothermal titration calorimetry (ITC) .

-

Impact : Alters photosynthetic pathways, particularly in mung bean under cold stress .

Modulation of Phenylpropanoid and Flavonoid Pathways

This compound represses lignin synthesis and alters flavonoid production by targeting key enzymes.

Key Pathways

-

Phenylpropanoid Biosynthesis : Inhibits BrbZIP39–BrPAL4 module, reducing lignin content .

-

Flavonoid Biosynthesis : Upregulates flavonoids (e.g., kaempferol-3,7-O-dirhamnoside) via phenylpropanoid pathway modulation .

Enzyme Activity Changes

| Enzyme | Activity Trend (this compound-Treated vs. Control) |

|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | ↓↓↓ (Hypocotyl dwarfing) |

| Shikimate O-Hydroxycinnamoyltransferase (HCT) | ↑↑↑ (Banana dwarfism) |

科学的研究の応用

Crop Yield Improvement

- Rice : Studies have demonstrated that exogenous application of Uniconazole significantly enhances the physiological metabolism and grain yield of rice under salt stress conditions. It improves stress tolerance by modulating morphogenesis and physiological processes, leading to better growth parameters and yield outcomes (Zhou et al., 2024) .

- Maize : this compound has been shown to increase maize yield by altering ear shape, enhancing photosynthetic efficiency, and boosting antioxidant activity under salt stress (Xu et al., 2022) .

- Rapeseed : Foliar application of this compound improves heat tolerance in rapeseed, allowing for better performance during high-temperature stress (Zhou and Leul, 1999) .

Stress Tolerance Enhancement

- Drought Resistance : In wheat, this compound application has been linked to improved drought tolerance by increasing leaf relative water content and reducing oxidative damage from reactive oxygen species (ROS). It enhances the activity of antioxidant enzymes and regulates gene expression related to stress responses (Zeng et al., 2023) .

- Salinity Stress : Studies indicate that this compound can mitigate the adverse effects of salinity on various crops by enhancing their physiological processes, leading to improved growth and productivity under saline conditions (Al-Rumaih, 2007) .

Physiological Effects

This compound affects several physiological parameters in plants:

- Photosynthetic Efficiency : The compound enhances chlorophyll content and promotes the expression of photosynthetic genes, thereby improving the overall photosynthetic capacity of plants under stress (Yu et al., 2022) .

- Antioxidant Activity : It increases the activity of antioxidant enzymes such as superoxide dismutase, which helps in scavenging ROS generated during stress conditions (Zeng et al., 2023) .

- Morphological Changes : The application leads to reduced plant height but increased root biomass, improving stability and nutrient uptake efficiency during adverse environmental conditions (Zhou et al., 2024) .

Case Studies

作用機序

The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, beta-[(4-chlorophenyl)methylene]-alpha-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

類似化合物との比較

Similar Compounds

1H-1,2,4-Triazole-1-ethanol, beta-[(2,4-dichlorophenyl)methyl]-alpha-(1,1-dimethylethyl)-: This compound has a similar structure but with two chlorine atoms on the phenyl ring.

Bitertanol: Another triazole derivative with a biphenyl group instead of a chlorophenyl group.

Uniconazole: A related compound with a similar triazole structure but different substituents.

Uniqueness

1H-1,2,4-Triazole-1-ethanol, beta-[(4-chlorophenyl)methylene]-alpha-(1,1-dimethylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

特性

分子式 |

C15H18ClN3O |

|---|---|

分子量 |

291.77 g/mol |

IUPAC名 |

1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |

InChI |

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3 |

InChIキー |

YNWVFADWVLCOPU-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。